methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate
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Overview
Description
Methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate is a complex organic compound that features a pyrazole ring substituted with ethoxy and fluorophenyl groups, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, which is then functionalized with ethoxy and fluorophenyl groups. The final step involves the esterification of the benzoic acid derivative to form the benzoate ester. Common reagents used in these reactions include ethyl 4-fluorobenzoate, hydrazine hydrate, and ethyl chloroformate, under conditions such as reflux and catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: This compound shares the fluorinated aromatic ring but differs in the presence of a pyridine ring instead of a pyrazole ring.
Dihydroxybenzenes: These compounds have hydroxyl groups on a benzene ring, which can undergo similar substitution reactions but lack the pyrazole and ester functionalities.
Uniqueness
Methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrazole ring and the benzoate ester makes it a versatile intermediate for various applications.
Properties
IUPAC Name |
methyl 4-[[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-3-28-17-12-24(16-10-6-14(21)7-11-16)23-18(17)19(25)22-15-8-4-13(5-9-15)20(26)27-2/h4-12H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMMTTJWGMIUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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